molecular formula C15H21N3O2S B2358761 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide CAS No. 941924-89-6

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide

Cat. No.: B2358761
CAS No.: 941924-89-6
M. Wt: 307.41
InChI Key: PKBBTJAJHLIPGR-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide is a heterocyclic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an appropriate aldehyde under ultrasonic activation in isopropyl alcohol at 20°C . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in an organic solvent like dioxane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Brominated derivatives: Formed during oxidation reactions.

    Reduced derivatives: Formed during reduction reactions.

    Substituted derivatives: Formed during nucleophilic substitution reactions.

Scientific Research Applications

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Benzothiazole derivatives: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-6-11(7-5-2)13(19)17-12-10(3)16-15-18(14(12)20)8-9-21-15/h8-9,11H,4-7H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBBTJAJHLIPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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